molecular formula C5H6S3Se2 B14270421 4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione CAS No. 128346-96-3

4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione

Cat. No.: B14270421
CAS No.: 128346-96-3
M. Wt: 320.2 g/mol
InChI Key: ARLMUWFHMPUFMJ-UHFFFAOYSA-N
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Description

4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione is a unique organoselenium compound characterized by the presence of selenium atoms attached to a dithiole-thione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione typically involves the reaction of 4,5-dichloro-1,3-dithiole-2-thione with methylselenol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound. The reaction mixture is usually heated to facilitate the substitution of chlorine atoms with methylselanyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione undergoes various chemical reactions, including:

    Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The methylselanyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.

    Biology: Studied for its potential antioxidant properties and ability to modulate biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione involves its interaction with biological molecules. The selenium atoms can participate in redox reactions, modulating oxidative stress and influencing cellular signaling pathways. The compound may also interact with specific enzymes and proteins, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4,5-Bis(methylsulfanyl)-2H-1,3-dithiole-2-thione: Similar structure but with sulfur atoms instead of selenium.

    4,5-Bis(phenylselanyl)-2H-1,3-dithiole-2-thione: Similar structure but with phenyl groups attached to selenium atoms.

    4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-one: Similar structure but with a ketone group instead of a thione group.

Uniqueness

4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. The compound’s ability to undergo various redox reactions and its potential therapeutic applications make it a valuable subject of study in multiple scientific disciplines.

Properties

CAS No.

128346-96-3

Molecular Formula

C5H6S3Se2

Molecular Weight

320.2 g/mol

IUPAC Name

4,5-bis(methylselanyl)-1,3-dithiole-2-thione

InChI

InChI=1S/C5H6S3Se2/c1-9-3-4(10-2)8-5(6)7-3/h1-2H3

InChI Key

ARLMUWFHMPUFMJ-UHFFFAOYSA-N

Canonical SMILES

C[Se]C1=C(SC(=S)S1)[Se]C

Origin of Product

United States

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